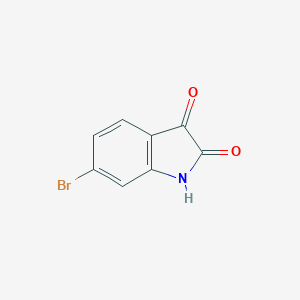

6-Bromoisatin

説明

Historical Context and Discovery of 6-Bromoisatin

The historical context of this compound is closely tied to the study of Tyrian purple, an ancient and highly prized dye produced by certain marine molluscs tekhelet.commdpi.com. Research into the chemical composition and biosynthesis of Tyrian purple led to the identification of various brominated indole (B1671886) derivatives, including this compound, as components or intermediates in its production tekhelet.comresearchgate.netnih.gov. Early investigations into the chemistry of these molluscan secretions paved the way for the characterization and synthesis of compounds like this compound.

Natural Occurrence and Biosynthesis of this compound

This compound is a naturally occurring compound, primarily found in marine organisms.

A notable source of this compound is the marine mollusc Dicathais orbita, an Australian predatory whelk known for producing Tyrian purple tekhelet.comnih.govflinders.edu.aunih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com. This compound has been isolated from the hypobranchial gland and egg masses of Dicathais orbita tekhelet.comnih.govmdpi.comflinders.edu.aunih.gov. While present in both sexes, higher concentrations of this compound have been detected in the male hypobranchial glands of D. orbita researchgate.netflinders.edu.au. It is considered a minor component or a by-product in the context of Tyrian purple production in these organisms tekhelet.comresearchgate.netmdpi.comevitachem.com.

This compound is involved in the complex biosynthetic pathway that leads to the formation of Tyrian purple researchgate.netevitachem.com. The biosynthesis originates from precursors such as tyrindoxyl sulfate (B86663) tekhelet.comresearchgate.netnih.govevitachem.com. It is suggested that this compound can arise from the decomposition of tyriverdin or via the enzymatic oxidation of tyrindoxyl sulfate, oxidation of tyrindoxyl, and hydrolysis of tyrindolinone tekhelet.comresearchgate.net. Photochemical oxidation of intermediates like tyrindoxyl sulfate, tyrindoxyl, or tyrindoleninone has also been hypothesized as a route to this compound researchgate.net. In Dicathais orbita, the pathway is relatively simple, starting from a single brominated prochromogen, tyrindoxyl sulfate nih.govflinders.edu.au. This compound is considered a precursor to brominated indirubins, which are also components of Tyrian purple researchgate.netflinders.edu.au.

Isolation from Marine Organisms (e.g., Dicathais orbita)

Significance and Versatility of this compound in Chemical and Biological Sciences

This compound holds significance and demonstrates versatility across various scientific disciplines. In chemical synthesis, it serves as a valuable intermediate and building block for the creation of diverse organic compounds, including dyes, pigments, and complex molecules guidechem.comchemimpex.comontosight.aixdbiochems.com. Its reactivity, influenced by the bromine substituent and the isatin (B1672199) core, makes it useful in exploring new synthetic routes chemimpex.com.

In biological sciences, this compound and its derivatives have been the subject of research due to their potential biological activities guidechem.comchemimpex.comontosight.aiscielo.br. Studies have investigated its potential as an antimicrobial and anticancer agent guidechem.comchemimpex.comontosight.ai. Research on extracts from Dicathais orbita containing this compound has shown promising results, particularly in the context of cancer research flinders.edu.aumdpi.comnih.govmdpi.comnih.govencyclopedia.pubresearchgate.net. For instance, synthetic this compound has been studied for its effects on colon cancer cells, demonstrating the ability to inhibit proliferation and induce apoptosis nih.govnih.govresearchgate.netresearchgate.net. Furthermore, this compound has shown anti-inflammatory properties in murine models of acute lung injury researchgate.netresearchgate.netplos.org.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPQMLZLINVIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212651 | |

| Record name | 1H-Indole-2,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-79-0 | |

| Record name | 1H-Indole-2,3-dione, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6326-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromoisatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVA4QW7PH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Bromoisatin and Its Derivatives

Classical and Established Synthetic Routes to 6-Bromoisatin

Classical methods for synthesizing isatin (B1672199) derivatives, including this compound, often rely on the functionalization of substituted anilines. These routes have been foundational in providing access to the isatin core structure.

One of the oldest and most frequently employed methods for the synthesis of isatin and its derivatives is the Sandmeyer synthesis. This method involves the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous medium containing sodium sulfate (B86663). The intermediate isonitrosoacetanilide is then isolated and cyclized using concentrated sulfuric acid to yield the corresponding isatin. scielo.brscispace.com While the Sandmeyer method is experimentally simple and applicable to a large number of anilines, it can suffer from regioselectivity issues, particularly with meta-substituted anilines, potentially leading to mixtures of 4- and 6-substituted isatins. scielo.brscispace.comresearchgate.net

Another significant classical approach is the Stolle method. This procedure involves the reaction of anilines with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride or BF₃·Et₂O, to furnish the isatin. scielo.br The Stolle method has been utilized for the synthesis of various isatins, including those with aryl substituents at the N1 position and polycyclic systems. scielo.br Although the Stolle method addresses some limitations of the Sandmeyer approach, regioselectivity can still be a challenge with meta-substituted anilines. researchgate.net

For the specific synthesis of this compound using these classical routes, 4-bromoaniline (B143363) would typically serve as the starting substituted aniline.

Optimization of reaction conditions in classical isatin synthesis methods is crucial for improving yields and regioselectivity. Factors such as temperature, reaction time, concentration of reagents, and the choice of catalyst or acid play significant roles. For instance, precise temperature control is necessary during certain steps, such as nitration of isatin, to avoid the formation of undesired byproducts. scielo.br In the case of meta-substituted anilines, strategies might involve controlling the cyclization conditions or employing separation techniques to isolate the desired 6-substituted isomer from the reaction mixture. scielo.brscispace.com

In the Sandmeyer synthesis, the condensation of the aniline with chloral hydrate and hydroxylamine hydrochloride is typically carried out in an acidic aqueous solution at elevated temperatures. The subsequent cyclization step with concentrated sulfuric acid is also performed with careful control of temperature. nih.gov

Preparations from Substituted Anilines

Modern and Sustainable Synthesis Approaches

In addition to classical methods, modern and sustainable approaches for the synthesis of isatin derivatives, which can potentially be applied to this compound, have been explored. These methods often aim to reduce reaction times, increase yields, and minimize environmental impact.

One modern strategy involves the oxidation of indole (B1671886) derivatives. For example, N-alkylated isatins can be synthesized via photocatalytic aerobic oxidation of indoles using oxygen as the oxidizing agent in the presence of a photosensitizer. researchgate.netnih.govirapa.org Electrocatalytic oxidation of 2'-amino acetophenones has also been described as a versatile and eco-friendly route to isatins. researchgate.net

Flow chemistry techniques have also been investigated for the synthesis of isatin derivatives, offering potential advantages in terms of reaction control, efficiency, and scalability. Continuous flow methods have been explored for the synthesis of N,N'-dialkyl-6,6'-dibromoisoindigo derivatives, which involves the condensation of this compound and 6-bromo-oxindole precursors. akjournals.comresearchgate.net

Microwave-assisted organic synthesis represents another green chemistry approach that has been applied to the synthesis of isatin derivatives, leading to significantly reduced reaction times and improved yields. researchgate.net

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through modifications at different positions of the indole ring, particularly at N1 and C3, and through the formation of fused heterocyclic systems. nih.govresearchgate.net

The N1 and C3 positions of the isatin core are particularly amenable to derivatization, allowing for the introduction of various substituents that can modulate the properties of the resulting compounds. nih.govresearchgate.net

N1-Substitution: Alkylation and arylation at the N1 position are common modifications. This can be achieved through reactions with alkyl or aryl halides in the presence of a base. nih.govrsc.org Modern methods, such as N-heterocyclic carbene (NHC) organocatalysis, have been developed for the chemoselective N1-functionalization of N-unsubstituted isatins. acs.org

C3-Substitution: The carbonyl group at the C3 position is highly reactive and can undergo various transformations, including condensation reactions, nucleophilic additions, and cycloadditions. scielo.brnih.gov Knovenagel condensation, for example, is a common method to introduce substituents at the C3 position, as demonstrated in the synthesis of marine natural products starting from this compound. scielo.brscielo.br The reaction of isatins with amino acids and nitroalkenes in a [3+2] cycloaddition under microwave irradiation is another strategy for C3 functionalization, leading to spirooxindole derivatives. mdpi.com

The introduction of halogen atoms, including bromine, at positions like C5, C6, or C7 of the isatin core has been shown to potentially improve the activity of isatin derivatives. nih.gov While this compound already possesses a bromine at the C6 position, further halogenation or introduction of other substituents at other positions of the aromatic ring is possible.

The this compound scaffold can be incorporated into more complex fused heterocyclic systems. This often involves reactions that utilize the reactive centers of isatin to form new rings.

One example is the synthesis of 6,6'-dibromoindirubin, which can be prepared by the reaction of this compound with 6-bromo-3-acetoxyindole. researchgate.net This reaction involves the condensation between the two indole-based units to form a fused system.

Isatin derivatives can also be converted into other heterocyclic systems through various chemical transformations, including ring expansion, oxidation, Friedel-Crafts reactions, and aldol (B89426) condensation. nih.govirapa.org These reactions can serve as a basis for constructing fused systems that include the modified isatin structure. For instance, isatoic anhydride (B1165640), which can be obtained by oxidation of isatin, can be condensed with other molecules to form fused rings like pyrrolo nih.govCurrent time information in Bangalore, IN.benzodiazepines. scielo.br While this example is for isatin itself, similar strategies could potentially be applied to 6-bromoisatoic anhydride derived from this compound.

The synthesis of pyrido[1,2-b] nih.govCurrent time information in Bangalore, IN.nih.govtriazine and pyrido[1′,2′:2,3] nih.govCurrent time information in Bangalore, IN.nih.govtriazino[5,6-b]indole derivatives highlights how the indole core can be fused with other heterocyclic systems, a strategy that can be extended to substituted isatins like this compound to create novel fused ring structures. acs.org

The acid-catalyzed condensation of this compound with oxindole (B195798) has been reported for the synthesis of 6-bromoisoindigo. semanticscholar.org This reaction exemplifies the formation of a fused system by coupling two different indole-related building blocks.

Synthesis of Brominated Indirubins and Indigo (B80030) Derivatives from this compound

This compound serves as a key precursor in the synthesis of various brominated indirubin (B1684374) and indigo derivatives, compounds of interest due to their structural relationship to natural dyes like Tyrian purple and their diverse biological activities. These syntheses typically involve reactions between this compound and different indole or indoxyl derivatives, proceeding through various reaction mechanisms and conditions.

One common approach for synthesizing brominated indigo derivatives, such as 6-bromoindigo, involves the reaction of this compound with O-acetylindoxyl (also known as indoxyl acetate) lrmh.frchemspider.com. This synthesis is often mediated by phosphorus(V) chloride (PCl5) in a solvent like chlorobenzene (B131634) lrmh.frchemspider.com. The reaction proceeds via the formation of a 2-chloroindolone intermediate, 6-bromo-2-chloroindolone, from this compound and PCl5 lrmh.fr. Subsequently, the addition of O-acetylindoxyl, which can generate indoxyl in situ under acidic conditions, leads to the formation of 6-bromoindigo lrmh.frchemspider.com. Following the reaction, the crude product is typically filtered and washed to remove impurities, and recrystallization can be employed to obtain the pure compound lrmh.frchemspider.com. Reported yields for the synthesis of 6-bromoindigo using this method can be modest, with one instance reporting a 20% yield chemspider.com. This method has been noted as a general reaction that could potentially be applied to prepare various unsymmetrical indigos lrmh.fr.

The synthesis of brominated indirubins from this compound often utilizes an aldol condensation reaction. A prominent example is the synthesis of 6-bromoindirubin, which can be prepared by the reaction of this compound with an indoxyl anion clockss.orgresearchgate.netresearchgate.netevitachem.com. The indoxyl anion can be generated in situ, for instance, by the lipase-catalyzed deacetylation of indoxyl acetate (B1210297) clockss.orgresearchgate.net. This reaction has been successfully conducted on a 10 mmol scale, yielding 6-bromoindirubin in 82% yield clockss.orgresearchgate.net. This method represents a practical route for accessing 6-bromoindirubin, a compound that serves as a precursor for other derivatives like 6-bromoindirubin 3′-oxime clockss.orgresearchgate.net.

Another significant brominated indirubin derivative synthesized from this compound is 6,6'-dibromoindirubin. This compound, a minor component of natural Tyrian purple, can be synthesized by the combination of this compound with 6-bromo-3-acetoxyindole researchgate.netgoogle.com. The reaction is typically carried out under mild alkaline conditions, such as using sodium carbonate in methanol (B129727) researchgate.netgoogle.com. A reported yield for this synthesis is 76% researchgate.net.

Furthermore, 6,6'-dibromoindigo, the primary component of Tyrian purple, can be synthesized from this compound and 6-bromo-2-oxindole akademisains.gov.my. This compound itself is recognized as a precursor to brominated indirubins and is found naturally as an oxidative by-product in the biosynthesis of Tyrian purple researchgate.netnih.govnih.govmdpi.comwordpress.com. The general principle behind indirubin formation involves the aldol condensation between an isatin and an indoxyl anion clockss.org. The synthesis of various indirubin analogues frequently begins with the corresponding isatins and acetoxyindoles thieme-connect.de.

The synthesis methods discussed highlight the versatility of this compound as a starting material for constructing the indigoid scaffold with specific bromination patterns. These synthetic routes are crucial for obtaining these compounds for further study, including the characterization of their properties using techniques such as UV/vis, NMR, IR, and MS researchgate.net.

Here is a summary of some synthesis methods for brominated indirubins and indigo derivatives from this compound:

| Product | Reactant(s) | Conditions | Reported Yield |

| 6-Bromoindigo | O-acetylindoxyl | PCl5, Chlorobenzene, heating then overnight standing | 20% chemspider.com |

| 6-Bromoindirubin | Indoxyl anion (from Indoxyl Acetate) | Lipase-catalyzed deacetylation, THF, basic conditions | 82% clockss.orgresearchgate.net |

| 6,6'-Dibromoindirubin | 6-Bromo-3-acetoxyindole | Na2CO3, Methanol, mild alkaline conditions | 76% researchgate.netgoogle.com |

| 6,6'-Dibromoindigo | 6-Bromo-2-oxindole | Not specified in detail in sources reviewed | Not specified |

Reactivity and Reaction Mechanisms of 6 Bromoisatin

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on isatin (B1672199) derivatives typically occurs at the C-5 and C-7 positions of the benzene (B151609) ring jchr.orgresearchgate.net. While the provided information primarily discusses electrophilic substitution on unsubstituted isatin, such as nitration and bromination, it is noted that isatins with substituents on the aromatic ring are usually synthesized from corresponding functionalized anilines scielo.br. However, electrophilic substitution can be performed on isatin itself. For example, nitration of isatin yields 5-nitroisatin, and bromination in alcohols can give 5,7-dibromo-3,3-dialkoxyoxindoles scielo.br. Given that 6-bromoisatin already possesses a bromine atom at the C-6 position, electrophilic substitution reactions on this compound would likely be directed by the existing substituents (the bromine and the fused heterocyclic ring) to the remaining open positions on the aromatic ring, primarily C-5 and C-7. The bromine atom is generally deactivating but ortho, para-directing, while the isatin core's directing effects depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Addition to the Carbonyls

Isatin derivatives, including this compound, are susceptible to nucleophilic attack at the carbonyl groups, specifically at the C-2 and C-3 positions jchr.orgresearchgate.netresearchgate.net. The chemoselectivity of nucleophilic addition (attack at C-2 versus C-3) is influenced by several factors, including the nature of the nucleophile, the substituents on the isatin nucleus (especially on the nitrogen atom), the solvent, and the temperature jchr.orgscielo.br.

Nucleophilic addition at the C-3 carbonyl is a common reaction pathway for isatins. This can be followed by further reactions, such as cyclization, with or without cleavage of the N1-C2 bond, or spiro-annelation at the C-3 position scielo.brscielo.br. For instance, reactions of 1-acyl or 1-arylsulfonylisatins with hydrazines, thiohydrazides, and thiosemicarbazine derivatives can lead to products of attack at the C-3 ketone group scielo.br.

Nucleophilic attack can also occur at the C-2 position, leading to the opening of the heterocyclic ring jchr.orgscielo.br. The reaction of isatin with phosphorus pentachloride, for example, can yield 3,3-dichlorooxindole, which can then react with various nucleophiles at the C-3 position scielo.br.

Condensation Reactions of this compound

This compound participates in various condensation reactions, notably at its C-3 carbonyl group. A significant example is the Knoevenagel condensation. The total synthesis of marine natural products like surugatoxin (B1226930) and neosurugatoxin has involved a Knoevenagel condensation utilizing this compound scielo.brscielo.brscielo.br. A consideration in Knoevenagel condensations involving isatins is the potential formation of a mixture of isomeric disubstituted 3-methyleneoxindoles scielo.brscielo.br.

Another important condensation reaction involving this compound is its reaction with oxindole (B195798) derivatives to form isoindigo structures. Acid-catalyzed condensation and dehydration of oxindole and this compound have been reported to afford 6-bromoisoindigo semanticscholar.orguhasselt.be. This reaction has been explored in continuous flow systems to improve material availability and structural diversity uhasselt.beuhasselt.be.

This compound also undergoes aldol (B89426) condensation. Specifically, it has been used in lipase-triggered aldol condensations with indoxyl anion (generated in situ) to synthesize 6-bromoindirubin clockss.org.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis plays a role in reactions involving isatin derivatives, although specific examples with this compound in all types of metal-catalyzed reactions are not extensively detailed in the provided snippets. However, the broader context of isatin chemistry and related bromo-substituted indoles offers insights.

Palladium-catalyzed reactions are prominent in the functionalization of bromo-substituted aromatic systems. For instance, 5-bromoisatins can undergo arylation via palladium-catalyzed Suzuki cross-coupling reactions with aryl or heteroarylboronic acids scielo.brhilarispublisher.com. While this is shown for 5-bromoisatin (B120047), similar reactivity could be expected for this compound in appropriate palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups at the C-6 position. Palladium catalysts have also been applied in Heck reactions involving bromo-isatin derivatives nih.gov.

Enzymatic Transformations and Biocatalysis with this compound

Enzymatic transformations and biocatalysis involving isatin derivatives are an emerging area. While direct enzymatic transformations of this compound are not extensively described, the broader context of biocatalysis with halogenated compounds and the enzymatic formation of isatin-related structures provide relevant information.

Enzymes can catalyze reactions involving isatin scaffolds. For instance, the enzyme catalase can catalyze the condensation of isatoic anhydride (B1165640) with proline to yield a pyrrolo scielo.brbenzodiazepine ring system scielo.br. Although this specific example uses isatoic anhydride (an oxidation product of isatin) and not this compound, it demonstrates the principle of enzymatic activity on isatin-related structures.

In the context of natural products, this compound has been found in marine organisms, such as the Tyrian Purple molluscs researchgate.netresearchgate.net. Its formation in these organisms is likely the result of enzymatic processes, potentially involving halogenation and oxidation of tryptophan-derived precursors. The biosynthesis of related halogenated compounds in marine organisms can involve a combination of non-enzymatic and enzymatic transformations rsc.org.

Furthermore, biocatalysis is being explored for the synthesis of valuable natural products, and further research could reveal untapped enzymatic transformations involving halogenated PNPs (plant natural products) researchgate.net. While specific enzymatic reactions directly using this compound as a substrate are not detailed, the presence of this compound in nature and the general application of biocatalysis to related structures suggest potential for enzymatic transformations involving this compound. Lipase-catalyzed reactions, specifically an aldol condensation, have been successfully applied in the synthesis of 6-bromoindirubin from this compound and indoxyl acetate (B1210297) clockss.org.

Medicinal Chemistry and Pharmacological Investigations of 6 Bromoisatin and Its Analogs

Anticancer Activities of 6-Bromoisatin

This compound has demonstrated anticancer effects both in vitro and in vivo. nih.govnih.gov Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.gov

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

In vitro studies have evaluated the cytotoxic and antiproliferative effects of this compound on various cancer cell lines, including colorectal cancer cell lines such as HT29 and Caco-2. nih.govmdpi.comnih.gov Semi-purified this compound has shown significant anticancer activity against both Caco-2 and HT29 cells, with an IC50 of approximately 100 µM for inhibiting cell viability. nih.govmdpi.com Synthetic this compound inhibited the proliferation of HT29 cells with an IC50 of 223 μM. nih.govnih.govresearchgate.net This difference in IC50 values between semi-purified and synthetic this compound on HT29 cells might be attributed to potential synergistic activity with other components in the natural extract or lower bioavailability of the pure compound. nih.gov

Semi-purified this compound has also been shown to reduce cell numbers in reproductive cancer cell lines, including KGN, JAr, and OVCAR-3. nih.gov

The following table summarizes some of the in vitro cytotoxicity data for this compound on specific cancer cell lines:

| Cell Line | Compound Type | IC50 (µM) | Effect on Cell Viability | Source |

| HT29 | Semi-purified | ~100 | Inhibition | nih.govmdpi.com |

| Caco-2 | Semi-purified | ~100 | Inhibition | nih.govmdpi.com |

| HT29 | Synthetic | 223 | Inhibition | nih.govnih.govresearchgate.net |

| KGN | Semi-purified | Not specified | Reduction in cell number | nih.gov |

| JAr | Semi-purified | Not specified | Reduction in cell number | nih.gov |

| OVCAR-3 | Semi-purified | Not specified | Reduction in cell number | nih.gov |

Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through various mechanisms in cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. researchgate.netdntb.gov.ua

Apoptosis, or programmed cell death, is a key mechanism by which this compound affects cancer cells. researchgate.netresearchgate.netdntb.gov.uaencyclopedia.pubfrontiersin.org Semi-purified this compound has been shown to induce apoptosis in HT29 and Caco-2 cells, accompanied by an increase in caspase 3/7 activity at lower concentrations. nih.govmdpi.comnih.govresearchgate.net For instance, HT29 cells treated with semi-purified this compound at approximately 100 µM and 200 µM showed significant increases in caspase-3 and -7 activity. nih.govresearchgate.net Morphological alterations characteristic of apoptosis, such as chromatin condensation, have been observed in HT29 cells treated with this compound. nih.govresearchgate.netresearchgate.net Flow cytometry results also confirmed a significant induction of apoptosis in HT29 cells treated with semi-purified this compound. nih.govresearchgate.net

Interestingly, synthetic this compound induced apoptosis in HT29 cells without increasing caspase 3/7 activity in one study, suggesting a potential caspase-independent pathway. nih.govnih.govresearchgate.net Caspase-independent programmed cell death pathways involving executioners other than caspases, such as cathepsins, calpains, serine proteases, and apoptosis inducing factor (AIF) protein, have been reported. researchgate.net

Inhibition of cell proliferation is another significant effect of this compound on cancer cells. dntb.gov.uaencyclopedia.pub Both semi-purified and synthetic this compound have been shown to reduce the viability and inhibit the proliferation of cancer cell lines, including HT29 and Caco-2 cells. nih.govnih.govmdpi.comnih.gov

This compound has been observed to induce cell cycle arrest in cancer cells. researchgate.netresearchgate.net Specifically, semi-purified this compound has been shown to arrest HT29 cells in the G2/M phase of the cell cycle. nih.govmdpi.comnih.govflinders.edu.ausemanticscholar.org Cell cycle analysis revealed an accumulation of HT29 cells in the G2/M phase after treatment with semi-purified this compound. nih.govmdpi.comflinders.edu.au The G2 phase is a stage where DNA repair can occur, and cells prepare for mitosis in the M phase. nih.gov

Cell Cycle Arrest (e.g., G2/M phase)

In Vivo Anticancer Efficacy in Preclinical Models (e.g., Colorectal Cancer Rodent Model)

Studies have investigated the in vivo anticancer effects of this compound, particularly in preclinical models of colorectal cancer. Research using a mouse model of colorectal cancer induced by azoxymethane (B1215336) demonstrated that synthetic this compound significantly enhanced the apoptotic index and reduced cell proliferation in the distal colon. nih.govnih.gov Specifically, administration of 0.05 mg/g of this compound resulted in a 2.3-fold increase in the apoptotic index compared to controls. nih.gov The compound also effectively reduced cell proliferation in the distal colon. nih.govnih.gov These in vivo findings support the potential of this compound as a lead compound for the prevention of colorectal cancer. nih.gov

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory properties in various studies. plos.orgvliz.bemonash.edumdpi.commdpi.comnih.gov These effects have been observed both in vitro and in vivo, highlighting its potential as a therapeutic agent for inflammatory conditions. plos.orgmonash.edumdpi.commdpi.com

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO), TNF-α, IL-1β, PGE2)

One of the key mechanisms by which this compound exerts its anti-inflammatory effects is through the inhibition of various inflammatory mediators. In vitro studies using LPS-stimulated RAW 264.7 macrophages have shown that this compound significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). plos.orgmonash.edumdpi.commdpi.comnih.gov Additionally, it has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) in calcium ionophore-stimulated 3T3 ccl-92 fibroblasts. plos.orgmdpi.commdpi.comnih.gov

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Line | Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 macrophages | Inhibition | plos.orgmonash.edumdpi.commdpi.comnih.gov |

| TNF-α | RAW 264.7 macrophages | Inhibition | plos.orgmonash.edumdpi.commdpi.comnih.gov |

| PGE2 | 3T3 ccl-92 fibroblasts | Inhibition | plos.orgmdpi.commdpi.comnih.gov |

| IL-1β | Murine model (in vivo) | Reduction | plos.orgmonash.eduresearchgate.netmdpi.com |

Modulation of Signaling Pathways (e.g., NF-κB translocation)

Beyond inhibiting inflammatory mediators, this compound also modulates key signaling pathways involved in the inflammatory response. Research indicates that this compound significantly inhibits the translocation of nuclear factor kappa B (NF-κB) into the nucleus in LPS-stimulated RAW 264.7 macrophages. plos.orgmonash.edumdpi.comnih.govnih.gov This inhibition of NF-κB translocation is a crucial mechanism as NF-κB regulates the expression of numerous pro-inflammatory enzymes and cytokines. plos.orgmonash.edunih.gov

In Vivo Anti-inflammatory Effects (e.g., in Acute Lung Injury Models)

The anti-inflammatory effects of this compound have been confirmed in in vivo models, such as murine models of acute lung injury (ALI). plos.orgmonash.edumdpi.comresearchgate.netmdpi.comnih.govresearchgate.net In a mouse model of LPS-induced ALI, oral administration of this compound suppressed the inflammatory response. plos.orgmonash.eduresearchgate.netnih.gov Treatment with this compound led to significant reductions in levels of TNF-α and IL-1β in bronchoalveolar lavage fluid (BALF). plos.orgmonash.eduresearchgate.net Furthermore, it resulted in significant reductions in neutrophil sequestration and preservation of lung tissue architecture compared to control groups. plos.orgmonash.eduresearchgate.net These findings highlight the potential of this compound as a natural therapeutic agent for inflammation. plos.orgmonash.edu

Antimicrobial Activities of this compound

This compound has also been reported to possess antimicrobial properties. tekhelet.comguidechem.comchemimpex.com

Antibacterial Effects

Studies have indicated that this compound exhibits mild antibacterial properties. tekhelet.comchemicalbook.com While some research suggests it does not effectively inhibit the growth of certain marine bacteria, other studies have explored its potential as an antimicrobial agent, particularly in the context of pharmaceutical development targeting bacterial infections. tekhelet.comchemimpex.com Further research is needed to fully characterize the spectrum and potency of its antibacterial effects.

Table 2: Summary of Antimicrobial Activity of this compound

| Activity | Microorganisms Targeted | Findings | Reference |

| Antimicrobial | Various | Potential activity reported | guidechem.comchemimpex.com |

| Antibacterial | Various | Mild properties observed | tekhelet.comchemicalbook.com |

| Antibacterial | Marine bacteria | Did not effectively inhibit growth in one study | tekhelet.com |

Antifungal Activities

Research has explored the potential of isatin (B1672199) derivatives, including those with bromine substitution, to exhibit antifungal properties. Some studies have indicated that certain 5-bromoisatin (B120047) derivatives demonstrate promising antifungal activity. ontosight.aismolecule.com While specific detailed research findings focusing solely on the antifungal activity of this compound itself are less extensively documented in the provided search results, the broader context of halogenated isatins suggests this as an area of investigation for this compound and its analogs. ontosight.aismolecule.com The antimicrobial properties of compounds found in marine sources, such as those from the mollusc Dicathais orbita which contains this compound, have been noted, with this compound exhibiting mild antimicrobial effects. tekhelet.com

Other Reported Biological Activities (e.g., Anticonvulsant, Antiviral, Sedative-Hypnotic)

Isatin and its derivatives, including this compound, have been associated with a range of other biological activities. These include effects on the central nervous system, such as anticonvulsant and sedative-hypnotic properties. hilarispublisher.comresearchgate.netsrce.hrinnovareacademics.injchr.org Isatin itself has been reported to have anticonvulsant effects against induced convulsions in animal models. hilarispublisher.comsrce.hr

Antiviral activity has also been reported for various isatin derivatives, including isatin-N-Mannich bases of isatin-3-thiosemicarbazones. researchgate.netnih.gov Methisazone, a derivative of isatin, is noted as an effective compound against certain viruses. researchgate.net

Furthermore, isatin derivatives have shown potential in other areas, such as anti-inflammatory activity. For instance, this compound derived from the marine mollusc Dicathais orbita has demonstrated anti-inflammatory effects in a murine model of acute lung injury, reducing pro-inflammatory cytokine production. researchgate.netmdpi.com Isatin derivatives have also been investigated for their potential as anti-cancer agents, with some studies indicating antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govguidechem.comontosight.aimdpi.com

Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the isatin scaffold, including the position and nature of substituents like bromine, influence biological activity. hilarispublisher.comlew.roresearchgate.net These studies aim to identify key structural features responsible for observed pharmacological effects.

Modifications at the Isatin Ring for Enhanced Activity

Beyond the position of halogen substitution, various modifications at different positions of the isatin ring have been explored to enhance biological activity. Modifications at the N-1 position and the C-3 position are common strategies. jchr.orgmdpi.comacs.orgnih.govijstr.org

Modifications at the N-1 position, such as alkylation, can significantly influence activity. For instance, N-methylation has been shown to improve the cytotoxicity of isatin derivatives. ijstr.org SAR studies have suggested that an aromatic ring with a one or three-carbon atom chain at the N-1 position can increase anti-cancer activity. ijstr.org Large hydrophobic substituents at the N-1 position have also been favored for inhibitory activity against certain enzymes like SARS CoV 3CLpro. nih.gov

Modifications at the C-3 position, often involving the condensation of the carbonyl group with various nucleophiles to form Schiff bases, hydrazones, or thiosemicarbazones, are widely used to generate diverse isatin derivatives with enhanced activities. researchgate.netjchr.orgnih.govbohrium.com These modifications can introduce new pharmacophoric elements and alter the compound's interaction with biological targets. For example, Schiff bases derived from isatin have shown potent anticonvulsant activity. hilarispublisher.comresearchgate.netjchr.org The incorporation of coordinating groups around the isatin ring through modifications can also allow for metal complex formation, which can further improve biological properties. bohrium.com

Analytical and Characterization Techniques for 6 Bromoisatin

Spectroscopic Methods

Spectroscopic methods provide valuable information about the structural features and functional groups present in 6-Bromoisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful technique for the identification and purity assessment of this compound mdpi.comnih.govresearchgate.netresearchgate.net. The 1H NMR spectrum provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. Analysis of the chemical shifts (δ), splitting patterns, and integration of the signals allows for the confirmation of the compound's structure and the detection of impurities.

Research findings have reported specific 1H NMR data for this compound. For instance, a study utilizing a 400 MHz spectrometer in deuterated acetonitrile (B52724) (CD₃CN) reported four major peaks corresponding to the four aromatic protons of this compound mdpi.comnih.govresearchgate.net. These peaks were observed at δ 8.96 (1H, s), 7.44 (1H, d, J = 8.08 Hz), 7.30 (1H dd, J = 1.64, 8 Hz), and 7.19 (1H, d, J = 1.6 Hz) mdpi.comnih.govresearchgate.net. This spectral data was used to confirm the identity and high purity of synthetic this compound mdpi.comnih.govresearchgate.net.

While less commonly detailed in the provided sources, 13C NMR spectroscopy can also be used to characterize the carbon skeleton of this compound, providing complementary structural information .

Table 1: Selected 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Coupling Constant (J, Hz) | Solvent | Spectrometer Frequency (MHz) | Reference |

| 8.96 | s | 1H | - | CD₃CN | 400 | mdpi.comnih.govresearchgate.net |

| 7.44 | d | 1H | 8.08 | CD₃CN | 400 | mdpi.comnih.govresearchgate.net |

| 7.30 | dd | 1H | 1.64, 8 | CD₃CN | 400 | mdpi.comnih.govresearchgate.net |

| 7.19 | d | 1H | 1.6 | CD₃CN | 400 | mdpi.comnih.govresearchgate.net |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which aids in structural confirmation nih.govolemiss.edu. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) are frequently applied.

Studies have reported the molecular ions for this compound at m/z 224 and 226, corresponding to the presence of the two naturally occurring bromine isotopes, 79Br and 81Br researchgate.netmdpi.com. Major fragment ions have also been observed, for example, at m/z 197 and 170, which are indicative of specific bond cleavages within the molecule researchgate.net. HR-MS (electron impact) has provided accurate mass measurements, confirming the elemental composition of this compound researchgate.net. The use of LC-MS, coupling liquid chromatography with mass spectrometry, has been employed to identify this compound in complex mixtures based on its retention time and characteristic mass ions mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds when exposed to infrared radiation researchgate.net. The resulting spectrum shows characteristic absorption peaks at specific wavenumbers.

The infrared spectrum of this compound has been reported to conform to standard expectations for the compound fishersci.bethermofisher.com. Specific IR peaks have been noted, such as those around 1320 cm⁻¹ and 3440 cm⁻¹ when the spectrum is recorded in chloroform (B151607) (CHCl₃) chemicalbook.com. These peaks correspond to characteristic functional groups within the isatin (B1672199) structure and the presence of the N-H bond.

UV/Visible Spectroscopy

UV/Visible (UV/Vis) spectroscopy is used to study the electronic transitions within the this compound molecule, providing information about its conjugated systems and chromophores mdpi.com. The UV/Vis spectrum shows absorption maxima (λmax) at specific wavelengths.

Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of this compound and separating it from impurities or other compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis and quantification of this compound mdpi.comfishersci.bechemicalbook.comchemicalbook.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using appropriateカラム and solvent systems, this compound can be separated from impurities, and its purity can be determined by integrating the peak area in the chromatogram.

Various studies have employed HPLC to assess the purity of this compound, with reported purity levels often exceeding 95% or 97% fishersci.bethermofisher.com. HPLC coupled with UV/Vis or Mass Spectrometry detection is a powerful combination for both separation and identification mdpi.com. The retention time (tR) of this compound under specific HPLC conditions serves as an important parameter for its identification and for comparing different samples mdpi.comresearchgate.net. For example, in one LC-MS analysis of a mollusc extract, this compound showed a dominant peak with a retention time of 6.39 min mdpi.com, while another HPLC method reported a retention time of 9.825 min researchgate.net. GC-MS analysis has also been used, showing a retention time of 7.5 min for this compound in one system, in comparison to its isomer 4-bromoisatin (B1231351) scielo.brresearchgate.net.

Table 2: Selected Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase / Conditions | Retention Time (tR) | Detection Method | Application | Reference |

| HPLC | Hydro-RP C18 column | Formic acid and a gradient of acetonitrile in water | 6.39 min | ESI-MS, UV/Vis (300, 600 nm) | Analysis of mollusc extract | mdpi.com |

| HPLC | Not specified | Not specified | 9.825 min | ESI-MS | Analysis of mollusc extract | researchgate.net |

| GC-MS | Not specified | Not specified | 7.5 min | MS | Separation of isomers | scielo.brresearchgate.net |

| HPLC | Not specified | Not specified | >=94 % purity specification | Not specified | Purity analysis | thermofisher.com |

| GC | Not specified | Not specified | >97.0% purity specification | Not specified | Purity analysis | tcichemicals.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique employed for the separation, identification, and monitoring of reactions involving organic compounds like this compound. It is particularly useful for quickly assessing the purity of a sample or monitoring the progress of a synthesis.

Research findings indicate the application of TLC in the analysis and purification of this compound in various contexts. For instance, TLC has been used to analyze fractions containing 4- and this compound isomers obtained from separation techniques such as high-speed counter-current chromatography (HSCCC). scielo.brresearchgate.netscielo.br In these studies, TLC was used in conjunction with GC-MS to monitor the separation process and identify the collected fractions. scielo.brresearchgate.netscielo.br

Specific TLC conditions have been reported for the analysis of this compound. One study utilized silica (B1680970) gel plates with an elution system consisting of dichloromethane, methanol (B129727), and ammonium (B1175870) hydroxide (B78521) in a ratio of 9:1:0.1. lgcstandards.com Visualization of the spots was achieved using UV light, AMCS, and KMnO4. lgcstandards.com Under these conditions, this compound presented as a single spot with an Rf value of 0.55, indicating its mobility in this particular solvent system on a silica gel stationary phase. lgcstandards.com This suggests that this solvent system is effective for the separation and identification of this compound.

Another application of TLC involving this compound is in the optimization of purification methods for compounds derived from natural sources. In research focusing on bioactive compounds from the marine mollusc Dicathais orbita, TLC was initially employed to separate compounds, including this compound, from extracts using a gradient of hexane, dichloromethane, and methanol. flinders.edu.au The most effective solvent systems identified through TLC were then used for subsequent flash chromatography purification. flinders.edu.au This highlights the utility of TLC in the preliminary stages of purification development.

TLC has also been used in the characterization of brominated indoles, where it was noted that characterization by TLC of certain derivatives could give different colored spots due to hydrolysis in air, eventually all turning blue upon complete hydrolysis. tekhelet.com While this specific observation pertains to bromoindigo derivatives, it underscores the importance of visualization techniques and potential considerations regarding compound stability on TLC plates.

The Rf value obtained for this compound is dependent on the stationary phase (commonly silica gel) and the mobile phase composition. The reported Rf of 0.55 with the dichloromethane:methanol:ammonium hydroxide system provides a specific data point for its chromatographic behavior under these conditions. lgcstandards.com

While detailed data tables specifically focused only on this compound's TLC characteristics across numerous solvent systems are not extensively available in the provided search results, the mentioned studies demonstrate its application as an analytical tool. The reported Rf value and solvent system are key data points for researchers working with this compound.

Based on the available information, a summary of reported TLC conditions and findings for this compound can be presented as follows:

| Stationary Phase | Mobile Phase Composition | Visualization Method | Observed Rf Value | Notes | Source |

| Silica gel | Dichloromethane:Methanol:Ammonium Hydroxide (9:1:0.1) | UV, AMCS, KMnO4 | 0.55 | Presented as a single spot, indicating purity. | lgcstandards.com |

| Silica gel | Gradient of Hexane, Dichloromethane, Methanol | Not specified in detail | Not specified | Used for initial separation of extract components. | flinders.edu.au |

| Not specified | Dichloromethane:Ethyl acetate (B1210297) (20%) | UV light (254 nm) | Not specified | Used for analysis of fractions from HSCCC. | scielo.br |

This table summarizes the reported TLC conditions and results for this compound, providing valuable information for its chromatographic analysis.

Theoretical and Computational Studies of 6 Bromoisatin

Quantum Chemical Calculations

Quantum chemical calculations, utilizing methods such as PM3 and Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G (2d, 2p), have been applied to study 6-bromoisatin and its derivatives. These calculations are instrumental in determining optimized molecular geometries, electronic structures, and various quantum chemical parameters that can be correlated with observed properties and reactivity.

Studies on this compound derivatives, for instance, have employed PM3 and DFT (B3LYP) methods with the 6-311++G (2d, 2p) basis set to investigate their potential as corrosion inhibitors. These calculations provide insights into parameters such as frontier molecular orbitals (HOMO and LUMO) energies, energy gap (ΔE), ionization potential (I), electron affinity (A), hardness (η), softness (σ), and electronegativity (χ). These electronic descriptors are crucial for understanding the molecule's reactivity and its propensity to interact with surfaces or other molecules. The optimized geometry and electronic properties calculated through these methods can help elucidate the mechanism of interaction, such as adsorption on a metal surface in the case of corrosion inhibition studies. For example, DFT calculations at the B3LYP/6-311++G(2d,2p) level have been used to study the electronic properties and interactions of isatin (B1672199) derivatives, including those with bromine substituents, in the context of their antioxidant properties, correlating electronic parameters with reaction mechanisms like electron transfer. omu.edu.tr Similarly, DFT/B3LYP calculations with basis sets like 6-31G have been applied to analyze the electronic characteristics and corrosion inhibition properties of N-benzyl-5-bromo isatin derivatives, examining parameters such as HOMO and LUMO energy levels and the energy gap. lew.ro

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when a complex is formed. This is frequently used to predict the binding affinity and interaction modes of small molecules with biological targets, such as enzymes.

This compound has been the subject of molecular docking studies, particularly concerning its potential inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are key mediators in inflammatory processes. Computational investigations have evaluated the binding mechanisms and potential of this compound to interact with the active sites of COX-1 and COX-2. researchgate.netnih.govmdpi.com

Molecular docking studies comparing this compound with reference compounds like aspirin (B1665792) have been conducted. For instance, one study reported a docking score of -6.19 kcal/mol for this compound with the COX-2 enzyme, which was noted as being similar to that of aspirin (-6.87 kcal/mol) with COX-2. researchgate.netmdpi.comnih.gov The docking score for this compound with COX-1 was reported as -3.14 kcal/mol. researchgate.netmdpi.com These studies indicate that this compound can anchor within the binding pocket of COX enzymes, interacting with key amino acid residues required for selective inhibition. researchgate.netmdpi.com Specific interactions with residues like Gly-526, Ala-527, Leu-352, and Met-522 in the COX active site have been observed in docking simulations for this compound. mdpi.com

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complexes over time and to gain further insights into the dynamic behavior of the interaction.

Molecular dynamics simulations have been conducted for complexes of COX-1 and COX-2 with this compound and other related brominated indoles. researchgate.netnih.govmdpi.comnih.govscu.edu.au These simulations, typically run for a specific duration (e.g., 100 ns), analyze parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), and Root Mean Square Fluctuation (RMSF). researchgate.netnih.govmdpi.comnih.govscu.edu.au

The analysis of RMSD indicates the deviation of the protein-ligand complex from its initial structure over the simulation time, providing insights into the stability of the binding. Rg describes the compactness of the complex, while SASA reflects the surface area accessible to the solvent, which can change upon ligand binding. RMSF measures the flexibility of different residues in the protein, highlighting regions that are more dynamic. researchgate.netnih.govmdpi.comnih.govscu.edu.au Studies have shown that MD simulations validate the binding of this compound to COX-1/2 observed in docking studies, demonstrating that the complexes maintain conformational stability and compactness throughout the simulation period. researchgate.netnih.govmdpi.comnih.govscu.edu.au Binding free energy calculations, such as those using the Molecular Mechanics–Poisson–Boltzmann Surface Area (MM–PBSA) method, can also be performed on MD trajectories to further quantify the strength of the interaction. researchgate.netnih.govmdpi.com

Prediction of Physicochemical and Pharmacokinetic Properties

Computational methods are widely used to predict the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of drug candidates, helping to assess their potential bioavailability and behavior in the body.

For this compound and its derivatives, computational analyses have been performed to predict various physicochemical and pharmacokinetic properties. These predictions often include evaluating compliance with rules like Lipinski's rule of five, which helps assess oral bioavailability. researchgate.netnih.govmdpi.com Other properties predicted can include gastrointestinal absorption, blood-brain barrier penetration, solubility, and potential toxicity. rsc.orgrsc.org Studies have indicated that this compound and related brominated indoles show favorable physicochemical properties and are predicted to have good pharmacokinetic profiles, with analyses suggesting zero violations of Lipinski's rule. researchgate.netnih.govmdpi.com

Structure-Property Relationships from Theoretical Perspectives

Theoretical and computational studies are crucial for establishing structure-property relationships, understanding how modifications to the chemical structure of this compound influence its physical, chemical, and biological properties.

From a theoretical perspective, the presence and position of the bromine atom on the isatin core significantly influence the electronic distribution and reactivity of the molecule. Quantum chemical calculations can quantify these effects, providing parameters that can be correlated with observed properties, such as inhibition efficiency in corrosion or interaction strength with biological targets. researchgate.netresearchgate.net

In the context of anti-inflammatory activity, computational studies exploring the binding of this compound to COX-1/2 contribute to understanding how its specific structure mediates these interactions. The observed binding affinities and interaction residues identified through docking and dynamics simulations provide insights into the structural features of this compound that are important for its potential inhibitory effects on these enzymes. researchgate.netmdpi.comnih.gov Comparisons with other isatin derivatives or related indole (B1671886) compounds through computational methods can further highlight the specific role of the bromine substituent at the 6-position in determining the molecule's properties and activity. omu.edu.tracs.orgrsc.org

Applications of 6 Bromoisatin Beyond Medicinal Chemistry

Role in Organic Synthesis as a Building Block

6-Bromoisatin is widely employed in organic chemistry as a building block due to its unique structural features and reactivity. chemimpex.comguidechem.com Its isatin (B1672199) core, coupled with the bromine atom, allows for diverse chemical transformations. guidechem.com

Precursor for Complex Molecules

This compound serves as a valuable precursor for the synthesis of a variety of complex molecules. cymitquimica.com Its structure allows for functionalization and incorporation into larger molecular frameworks. For instance, it is used in the synthesis of various biologically active molecules and can also serve as a precursor for the preparation of fluorescent dyes and pigments. guidechem.com Additionally, this compound is a precursor to brominated indirubins, which are components of Tyrian purple. researchgate.net It can be used in the preparation of 6-bromoindirubin. researchgate.net

Exploration of Novel Synthetic Pathways

Researchers utilize this compound to explore and develop new synthetic pathways. chemimpex.comguidechem.com Its reactivity enables participation in various organic reactions, contributing to the efficiency and novelty of chemical syntheses. guidechem.com For example, this compound has been employed in establishing novel "lego-like" approaches for synthesizing non-symmetric isoindigo derivatives, which are precursors to semiconducting polymers. rsc.org This method involves the alkylation of this compound and subsequent reactions to form complex monomers. rsc.org Continuous-flow chemistry has also been explored for the synthesis of N,N'-dialkyl-6,6'-dibromoisoindigo derivatives starting from this compound, demonstrating its utility in developing efficient synthetic protocols. researchgate.net

Material Science Applications

In the field of materials science, this compound has garnered interest for its potential in developing novel organic materials. chemimpex.comchemimpex.com

Precursor for Organic Electronic Materials

This compound is explored as a precursor for the synthesis of organic materials with potential electronic applications. chemimpex.comchemimpex.com Its electronic properties can be harnessed in the creation of organic electronic devices, such as organic light-emitting diodes (OLEDs). chemimpex.com Derivatives synthesized from this compound, such as N,N'-dialkyl-6,6'-dibromoisoindigo, are investigated as building blocks for semiconducting polymers used in organic field-effect transistors (OFETs) and organic photovoltaic devices. rsc.orgresearchgate.net

Development of Functionalized Derivatives for Materials Chemistry

The stability and reactivity of this compound open avenues for innovative research in the development of functionalized derivatives for materials chemistry. chemimpex.comchemimpex.com These derivatives can lead to advancements in the properties and performance of organic materials. The synthesis of N-alkylated this compound derivatives, for example, is an area of research, with various alkyl groups being introduced to modify the compound's properties. researchgate.net

Use in Analytical Methods for Detection and Quantification

This compound is also utilized in analytical methods for the detection and quantification of various substances. chemimpex.comchemimpex.com Its distinct chemical properties allow for the development of sensitive assays. chemimpex.com For instance, this compound has been quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) in studies analyzing the secondary metabolites of marine molluscs like Dicathais orbita. mdpi.comnih.gov This highlights its role as a reference standard or a compound that can be detected and measured in complex mixtures. mdpi.comnih.govresearchgate.net The quantification of this compound in extracts has been performed using techniques like HPLC with diode array detection (DAD) and mass spectrometry (MS). nih.govresearchgate.net

Potential in Biotechnology for Studying Biological Processes and Mechanisms

This compound is utilized in biological research to investigate its effects on cellular processes. Its capacity to inhibit specific enzymes positions it as a valuable tool for exploring metabolic pathways and disease mechanisms chemimpex.com. Research indicates that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis nih.gov. For instance, semi-purified this compound demonstrated anti-cancer activity by inhibiting cell viability with an IC50 of approximately 100 µM in certain cell lines and increasing caspase 3/7 activity researchgate.net.

Studies have also explored the potential of this compound and related brominated indoles, derived from marine mollusks, for inhibiting inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) mdpi.com. Molecular docking studies suggest that these compounds can bind within the active site of COX enzymes, indicating a potential mechanism for their anti-inflammatory properties mdpi.com.

Furthermore, derivatives of this compound have been investigated for their inhibitory effects on other biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. Novel bromoisatin incorporated isoxazole (B147169) derivatives have shown significant inhibition of VEGFR-2 kinase activity and potent antiproliferative activity against human umbilical vein endothelial cells (HUVEC cell line) in in vitro assays innovareacademics.in.

While some studies have explored the potential of this compound and its derivatives in inhibiting various enzymes and influencing cellular pathways, other research suggests that this compound itself might not have significant kinase receptor binding or enzyme inhibiting activity based on molecular modeling results researchgate.net. However, its role as a precursor to other bioactive molecules, such as brominated indirubins, which have demonstrated activity against kinases like GSK3, highlights its indirect importance in studying biological processes researchgate.netresearchgate.net.

Future Research Directions and Translational Prospects for 6 Bromoisatin

Development as a Lead Compound for Pharmaceutical Development

The inherent bioactivity of 6-bromoisatin makes it a compelling lead compound for the development of novel pharmaceuticals. flinders.edu.aunih.govchemimpex.com Its demonstrated effects on cancer cell proliferation and apoptosis, as well as its anti-inflammatory properties, highlight its potential in addressing significant health challenges. nih.govplos.orgresearchgate.net Further research is needed to optimize its pharmacological profile, including efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship studies focusing on modifications of the isatin (B1672199) scaffold and the bromine substituent could lead to the identification of more potent and targeted therapeutic candidates.

Combinatorial Chemotherapy Approaches

Exploring the use of this compound in combination with existing chemotherapeutic agents presents a promising avenue for future research. Given its ability to induce apoptosis and inhibit cell proliferation, this compound could potentially enhance the effectiveness of current cancer treatments and potentially overcome resistance mechanisms. nih.govnih.gov Studies investigating synergistic effects in various cancer models are crucial. This could involve in vitro experiments assessing cell viability and apoptosis in cancer cell lines treated with combinations of this compound and standard chemotherapeutics, followed by in vivo studies to evaluate efficacy and potential toxicity in animal models. nih.govnih.gov

Addressing Side Effects (e.g., Diuretic Effect)

While this compound has shown promising therapeutic potential, research has indicated the possibility of certain side effects, such as a diuretic effect observed in in vivo studies. flinders.edu.aunih.govnih.govvliz.bemdpi.comresearchgate.net Future research must focus on understanding the mechanisms underlying these effects and developing strategies to mitigate them. This could involve structural modifications of this compound to reduce or eliminate the unwanted diuretic activity while retaining or enhancing the desired therapeutic effects. flinders.edu.aunih.gov Additionally, exploring different formulations or routes of administration could help in managing potential side effects. plos.org Comparative studies with other isatin derivatives with varying substitution patterns could provide insights into the structural features responsible for the diuretic effect.

Exploration of Novel Therapeutic Targets

Beyond its established effects on cancer and inflammation, future research should aim to identify novel therapeutic targets of this compound. Its versatile structure suggests potential interactions with a variety of biological molecules. chemimpex.comchemimpex.com High-throughput screening, proteomic studies, and in silico approaches can be employed to identify new protein targets or signaling pathways modulated by this compound. nih.gov For example, studies have explored its potential as a cyclooxygenase (COX) inhibitor and its effects on NFκB translocation, indicating broader anti-inflammatory mechanisms. nih.govsemanticscholar.org Identifying novel targets could unlock new therapeutic applications for this compound in diseases beyond cancer and inflammation.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives can benefit from the application of green chemistry principles. Developing environmentally friendly and sustainable synthetic routes is crucial for large-scale production and translational prospects. researchgate.net Future research should focus on reducing or eliminating the use of hazardous solvents and reagents, minimizing waste generation, and improving energy efficiency in the synthesis process. google.com Microwave-assisted and ultrasound-assisted synthesis, as well as catalytic methods, could offer greener alternatives for the production of this compound and its analogs. researchgate.net

Advanced Materials Development based on this compound Scaffolds

The isatin scaffold, including this compound, is a valuable building block in organic synthesis and has potential applications in materials science. chemimpex.comresearchgate.net Future research can explore the incorporation of this compound into advanced materials, such as polymers, organic semiconductors, or functional dyes. chemimpex.com The electronic and structural properties of this compound can be leveraged to develop novel materials with tailored functionalities for applications in organic electronics, sensors, or other technological fields. chemimpex.com Research into the synthesis of polymers or frameworks incorporating this compound units and the investigation of their material properties represents a promising area.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 6-bromoisatin in the laboratory?

- Methodological Answer : Synthesis of this compound typically involves bromination of isatin derivatives under controlled conditions. Characterization should include nuclear magnetic resonance (¹H NMR) to confirm purity and structural integrity, as demonstrated by a study using deuterated acetonitrile for solvent referencing . Gas chromatography-mass spectrometry (GC/MS) is essential for trace identification, with key fragments at m/z 225/227 (M+•) and 170/172 . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., m/z 224.9423 for C₈H₄⁷⁹BrNO₂) .

Q. How can researchers design in vitro experiments to assess this compound’s apoptotic effects on colorectal cancer cells?

- Methodological Answer : Use HT29 colorectal cancer cells treated with this compound (e.g., 100–200 µM) and measure caspase-3/7 activation via fluorometric assays. Include controls with 1% DMSO. Morphological changes (e.g., chromatin condensation) should be quantified using inverted microscopy, while flow cytometry with Annexin-V/PI staining distinguishes apoptotic (Annexin-V+/PI−) from necrotic (Annexin-V+/PI+) cells . Note that caspase-dependent apoptosis is dominant at lower concentrations (≤200 µM), whereas necrosis occurs at higher doses (>1000 µM) .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding caspase-dependent vs. caspase-independent apoptosis induced by this compound?

- Methodological Answer : Contradictions arise from differences in cell lines, treatment durations, and compound purity. For caspase-independent pathways (e.g., Akt signaling), combine caspase inhibition assays (e.g., Z-VAD-FMK) with Western blotting for Akt phosphorylation. In HT29 cells, synthetic this compound (>97% purity) did not elevate caspase-3/7 activity but induced apoptosis morphologically, suggesting alternative pathways . Validate findings using siRNA knockdown of caspase genes and compare results across multiple cell models .

Q. What considerations are critical when translating in vitro efficacy of this compound to in vivo colorectal cancer models?

- Methodological Answer : Optimize dosing based on bioavailability studies. In AOM-induced CRC mice, 0.05 mg/g this compound (oral, daily for 14 days) increased apoptosis 2.3-fold in distal colon crypts without toxicity . Monitor organ weight ratios (e.g., liver/body weight) and serum markers (e.g., LDH) to assess systemic effects. Use HPLC to confirm compound stability in simulated digestive fluids, as low pH resistance is critical for colon-specific delivery .

Q. How can researchers reconcile discrepancies between this compound’s pro-apoptotic effects and its limited impact on colon adenoma progression?

- Methodological Answer : Design longitudinal studies to evaluate tumorigenesis endpoints (e.g., adenoma count, size) alongside apoptosis indices. In murine models, this compound enhanced apoptosis in damaged crypts but did not alter adenoma height, implying context-dependent efficacy . Use immunohistochemistry to assess proliferation markers (e.g., Ki-67) and spatial distribution of apoptotic cells within adenomas. Consider combinatorial therapies with chemopreventive agents to amplify effects .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values for caspase activation or cell viability. For in vivo data, use mixed-effects models to account for inter-animal variability. Meta-analyses of dose-response curves from independent studies (e.g., 0.05 mg/g vs. 0.1 mg/g in mice) should assess heterogeneity via I² statistics .

Q. How can researchers ensure reproducibility when replicating this compound’s apoptotic effects across laboratories?

- Methodological Answer : Standardize protocols for cell culture (e.g., HT29 passage number, serum batch), compound storage (desiccated, −20°C), and apoptosis assays (e.g., Annexin-V incubation time). Report purity levels (e.g., >97% by GC) and NMR spectra (δ 7.5–8.5 ppm for aromatic protons) in supplementary materials . Use the same rodent strain (e.g., BALB/c) and AOM dosing regimen (10 mg/kg, weekly) for in vivo replication .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s mechanism of action, and how can they be mitigated?

- Methodological Answer : Avoid overgeneralizing mechanisms derived from single-cell-line studies. For example, caspase activation in HT29 cells may not apply to other lines (e.g., SW480). Use multi-omics approaches (transcriptomics/proteomics) to identify pathway hubs. Additionally, confirm compound stability under experimental conditions, as degradation products (e.g., Tyrian Purple) may confound results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。